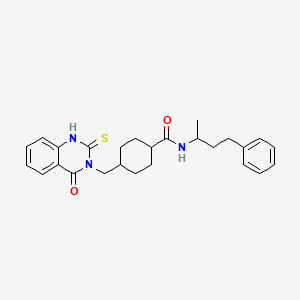
4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(4-phenylbutan-2-yl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(4-phenylbutan-2-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C26H31N3O2S and its molecular weight is 449.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Applications
A study by Desai, Dodiya, and Shihora (2011) synthesized a series of compounds related to quinazolinone and 4-thiazolidinone, showcasing their potential as antimicrobial agents. The synthesized compounds were tested against various bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus. The study highlighted the compounds' broad spectrum of antimicrobial activity, indicating their potential for developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Chemical Synthesis and Structural Elucidation
Markosyan et al. (2000) detailed the synthesis and structure of related quinazoline derivatives through a complex chemical process, contributing to the foundational knowledge necessary for developing compounds with potential therapeutic applications. The study provides valuable insights into the chemical properties and structural features of quinazoline derivatives, which are essential for understanding their biological activities and potential medicinal applications (Markosyan et al., 2000).
DNA Cleavage and Cytotoxic Studies
Yernale and Bennikallu Hire Mathada (2014) conducted studies on Schiff base ligand derived from thiazole and quinoline moiety, exploring their antimicrobial, DNA cleavage, and in vitro cytotoxic properties. The study underscores the versatility of quinazoline derivatives in therapeutic applications, demonstrating not only antimicrobial activity but also the potential for DNA-targeted therapies and cytotoxic effects against certain cancer cell lines (Yernale & Bennikallu Hire Mathada, 2014).
Anticonvulsant and Antimicrobial Activities
Rajasekaran, Rajamanickam, and Sabarimuthu Darlinquine (2013) synthesized a series of novel derivatives of 2-thioxoquinazolin-4(3H)-ones and evaluated them for antimicrobial and anticonvulsant activities. This study highlights the dual functionality of quinazoline derivatives, offering a promising avenue for the development of new therapeutic agents that could address both microbial infections and convulsive disorders (Rajasekaran, Rajamanickam, & Sabarimuthu Darlinquine, 2013).
類似化合物との比較
4-oxo-2-thioxo-1,2-dihydroquinazoline derivatives: : Differ mainly in their substituents.
Cyclohexanecarboxamides: : Vary in the attached groups and their positions.
This should give you a detailed understanding of 4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(4-phenylbutan-2-yl)cyclohexanecarboxamide, its synthesis, reactions, applications, and more
特性
IUPAC Name |
4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(4-phenylbutan-2-yl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O2S/c1-18(11-12-19-7-3-2-4-8-19)27-24(30)21-15-13-20(14-16-21)17-29-25(31)22-9-5-6-10-23(22)28-26(29)32/h2-10,18,20-21H,11-17H2,1H3,(H,27,30)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIISFFBIQTPSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2CCC(CC2)CN3C(=O)C4=CC=CC=C4NC3=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


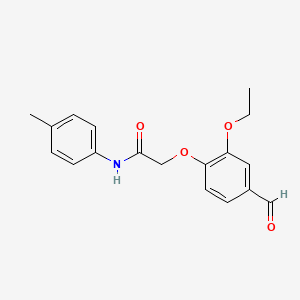
![2-[(4-tert-butylphenyl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2741176.png)
![N-(4-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)phenyl)acetamide](/img/structure/B2741179.png)
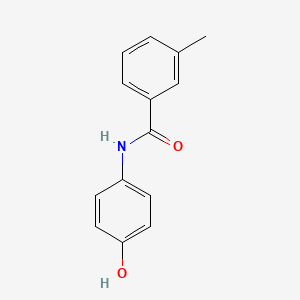

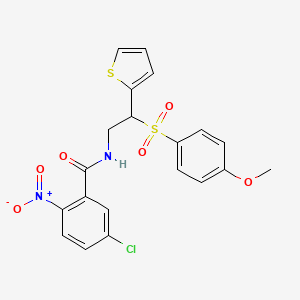
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B2741185.png)
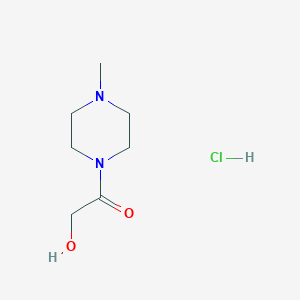
![7,7-Dimethylbicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B2741189.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)benzene-1-sulfonamide](/img/structure/B2741191.png)
![5-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2741194.png)

